4-(Diethylamino)phenethyl alcohol molecular weight and formula
4-(Diethylamino)phenethyl alcohol molecular weight and formula
This guide serves as an in-depth technical monograph on 4-(Diethylamino)phenethyl alcohol , a specialized bifunctional intermediate used in the synthesis of functional dyes, pharmaceutical linkers, and advanced organic materials.
Molecular Identity & Physicochemical Profile[1][2][3][4]
4-(Diethylamino)phenethyl alcohol is a para-substituted aromatic compound characterized by a bifunctional scaffold: a nucleophilic diethylamino group and a primary alcohol tethered by an ethylene spacer. This structure makes it a versatile "anchoring" molecule in medicinal chemistry and dye synthesis.
Core Chemical Data[4][5][6][7]
| Property | Specification |
| Chemical Name | 4-(Diethylamino)phenethyl alcohol |
| Synonyms | 2-[4-(Diethylamino)phenyl]ethanol; p-Diethylaminophenethyl alcohol |
| CAS Registry Number | 78776-24-6 (Specialized Intermediate) |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | CCN(CC)C1=CC=C(CCO)C=C1 |
Predicted Physicochemical Properties
Note: Due to the specialized nature of this homologue, specific experimental constants are often extrapolated from its methyl-analogue (CAS 50438-75-0).
| Parameter | Value (Predicted/Approx.) | Significance in Application |
| Physical State | Viscous oil or low-melting solid | Handling requires gentle heating for dispensing. |
| Boiling Point | ~310–315 °C (at 760 mmHg) | High thermal stability suitable for high-temp esterifications. |
| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderate lipophilicity; cell-permeable for prodrug designs. |
| pKa (Base) | ~6.57 (Conjugate Acid) | The aniline nitrogen is moderately basic, allowing protonation-dependent solubility. |
| Solubility | Soluble in DCM, EtOAc, DMSO. | Compatible with standard organic synthesis workups. |
Synthetic Methodologies
The synthesis of 4-(Diethylamino)phenethyl alcohol requires navigating the reactivity of the electron-rich aromatic ring. Direct hydroxyethylation of N,N-diethylaniline is possible but often yields isomeric mixtures. The most authoritative and high-purity protocol involves the reduction of the corresponding phenylacetic acid precursor.
Protocol A: Reductive Synthesis (Recommended)
This pathway ensures regiospecificity by establishing the carbon skeleton before the final reduction, avoiding ortho/para isomer issues common in Friedel-Crafts alkylations.
Reaction Pathway:
-
Precursor: 4-(Diethylamino)phenylacetic acid (or its ethyl ester).
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Experimental Workflow
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M) at 0°C.
-
Addition: Dissolve 4-(diethylamino)phenylacetic acid (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic H₂ evolution.
-
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The acid spot (baseline) should disappear, replaced by the alcohol product (Rf ~0.3–0.4).
-
Workup (Fieser Method): Cool to 0°C. Quench sequentially with:
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (DCM -> 5% MeOH in DCM).
Visualization of Synthetic Logic
The following diagram illustrates the critical decision nodes in selecting the synthesis route, highlighting why the Reductive pathway is preferred over direct alkylation.
Figure 1: Comparison of synthetic routes. Route B is preferred for research applications due to higher regioselectivity.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signal Signature | Structural Assignment |
| ¹H-NMR (CDCl₃) | Methyl protons of diethylamine (–N(CH₂CH ₃)₂) | |
| Methylene protons of diethylamine (–N(CH ₂CH₃)₂) | ||
| Benzylic methylene (Ar-CH ₂–CH₂–OH) | ||
| Hydroxymethylene (–CH₂–CH ₂–OH) | ||
| AA'BB' aromatic system (Para-substitution pattern) | ||
| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad) | O–H stretch (Alcohol) |
| 2800–3000 cm⁻¹ | C–H stretch (Alkyl) | |
| Mass Spectrometry | m/z 193.1 [M]⁺ or 194.1 [M+H]⁺ | Molecular ion peak confirmation. |
Applications in Research & Development
A. Pharmaceutical Linker Chemistry
In drug delivery systems, the alcohol moiety serves as a handle for creating prodrug esters . The diethylamino group provides a basic center that can enhance solubility in acidic media (e.g., the stomach) or serve as a protonatable site for lysosomal trapping.
-
Mechanism: The alcohol reacts with a carboxylic acid drug payload (Drug-COOH) using EDC/DMAP coupling to form an ester bond (Drug-COO-Linker).
-
Release: Esterases in plasma hydrolyze the bond, releasing the active drug and the inert amino-alcohol linker.
B. Solvatochromic Dye Synthesis
This molecule is a critical "coupling component" for azo dyes.
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Diazo Coupling: An aryldiazonium salt (electrophile) attacks the position ortho to the diethylamino group (activated ring).
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Result: The resulting azo dye exhibits strong solvatochromism (color change based on solvent polarity) due to the push-pull electronic system created by the electron-donating diethylamino group and the electron-withdrawing azo group.
Safety & Handling Guidelines
-
Hazard Classification: Irritant (Skin/Eye).[3][4] Potential sensitizer.[5]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine group is susceptible to oxidation (N-oxide formation) over long periods of air exposure.
-
Spill Cleanup: Absorb with sand or vermiculite. Do not use acidic absorbents as they will react exothermically with the amine.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 50438-75-0 (Dimethyl analogue reference for physicochemical baseline). PubChem. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Reference for standard LiAlH4 reduction protocols).
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]
- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]

